1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Descripción general

Descripción

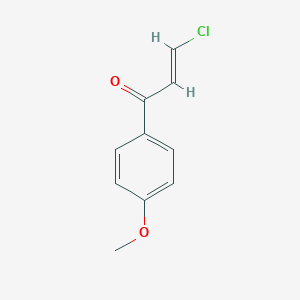

1-(4-Bromo-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H9BrO2 .

Synthesis Analysis

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one involves the use of N, N –dimethylformamide dimethyl acetal at 80 °C . The crude product is then subjected to flash column chromatography on silica gel to afford the product .Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one is represented by the InChI code 1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

1-(4-Bromo-2-hydroxyphenyl)propan-1-one: serves as an intermediate in the synthesis of complex organic molecules. Its structure is conducive to further chemical modifications, making it a versatile building block for creating a wide range of compounds. For instance, it can undergo reactions such as Suzuki coupling, which is used to form biaryl compounds, an essential structure in many pharmaceuticals .

Pharmacological Research

This compound has been identified as having potential pharmacological effects, including anti-inflammatory properties. It can be used to synthesize ketoamine compounds, which are valuable in the development of new medications. The bromine atom in particular makes it a candidate for the creation of biologically active molecules that could act on the central nervous system .

Material Science

In material science, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one can be used to synthesize polymers and other materials with specific optical properties. The presence of the bromine atom allows for the introduction of other functional groups through various substitution reactions, which can alter the physical properties of the material .

Chemical Engineering

Within chemical engineering, this compound can be used in process optimization studies. Its reactivity can help in understanding reaction mechanisms and kinetics, which are crucial for designing efficient industrial processes. Additionally, its role in the synthesis of various chemicals means it can be part of studies on scaling up production .

Biochemistry Applications

In biochemistry, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one may be used as a probe to study enzyme-catalyzed reactions. The compound’s structure allows it to fit into active sites of certain enzymes, potentially inhibiting their action or serving as a substrate for transformation, thus helping to elucidate enzyme function .

Environmental Science

Lastly, this compound’s derivatives could be explored for their environmental applications. For example, they could be used in the development of sensors for detecting pollutants or in the study of degradation pathways of organic compounds in the environment. The bromine atom in particular could be useful in tracing the movement of these compounds through various ecosystems .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromo-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPNEVIZAJTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170356 | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-hydroxyphenyl)propan-1-one | |

CAS RN |

17764-92-0 | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)